Methylthiomethyl p-tolyl sulfone
Description
Significance and Historical Context of Methylthiomethyl p-Tolyl Sulfone as a Synthetic Reagent
The importance of this compound lies in its ability to function as a precursor to various valuable organic compounds. oup.com It has been utilized in the preparation of S-methyl α-ketocarbothioates, carboxylic esters, and certain cyclic ketones. oup.com The development and exploration of its synthetic utility gained traction in the latter half of the 20th century, as chemists sought new and efficient methods for carbon-carbon bond formation and functional group interconversions.
The presence of the electron-withdrawing p-tolyl sulfonyl group acidifies the adjacent methylene (B1212753) protons, facilitating the formation of a carbanion. This carbanion is a key reactive intermediate that can engage in a variety of nucleophilic reactions. The methylthio group, on the other hand, can be easily transformed or eliminated in subsequent steps, adding to the reagent's versatility.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | nih.gov |
| Synonyms | MT-sulfone, Methyl(tosylmethyl)sulfane, Methyl p-Toluenesulfonylmethyl Sulfide (B99878) | nih.govscbt.com |
| CAS Number | 59662-65-9 | nih.gov |
| Molecular Formula | C9H12O2S2 | nih.govscbt.com |
| Molecular Weight | 216.32 g/mol | scbt.com |
| Melting Point | 82.0-85.0 °C | sigmaaldrich.com |
Overview of the Compound's Versatility in Organic Transformations
The synthetic utility of this compound is broad, encompassing a range of important organic transformations. One of its notable applications is in nih.govacs.org-addition reactions to α,β-unsaturated carbonyl compounds. acs.org This reactivity allows for the introduction of a functionalized carbon unit at the β-position of the carbonyl system, opening pathways for the synthesis of more complex molecules.
Furthermore, this reagent plays a crucial role in the synthesis of aldehydes and ketones. youtube.com Its ability to act as a formyl anion equivalent provides a powerful method for introducing a formyl group or a masked formyl group into a molecule. This is particularly useful in the construction of carbonyl-containing natural products and other biologically active compounds.
The sulfone group also enables its participation in olefination reactions, such as the Julia-type olefination, to produce alkenes. organic-chemistry.orgtcichemicals.comyoutube.com This transformation is a cornerstone of modern organic synthesis for the stereoselective formation of double bonds. Additionally, the chemistry of this compound has been extended to the synthesis of α,β-unsaturated carbonyl compounds themselves, which are key building blocks in organic chemistry. rsc.orgrsc.org
The versatility of this reagent is further highlighted by its application in the synthesis of various sulfur-containing natural products, where the introduction of sulfur-containing moieties is a key step. rsc.org The development of reagents like this compound has significantly contributed to the toolbox of synthetic chemists, enabling the efficient construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(methylsulfanylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARLLNXZJTFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59662-68-9, 59662-65-6 | |
| Record name | Methylthiomethyl p-tolyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOMETHYL P-TOLYL SULPHONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methylthiomethyl P Tolyl Sulfone
Convenient Preparative Routes
The most common and practical methods for the synthesis of methylthiomethyl p-tolyl sulfone are characterized by their efficiency and ease of execution. These routes are often preferred for their high yields and straightforward procedures.
One-Pot Synthesis from Dimethyl Sulfoxide (B87167) and Sodium p-Toluenesulfinate
A particularly efficient and widely utilized method for the preparation of this compound is a one-pot synthesis commencing from dimethyl sulfoxide (DMSO) and sodium p-toluenesulfinate. researchgate.net This approach is favored for its operational simplicity and the ready availability of the starting materials.
In this procedure, dimethyl sulfoxide serves not only as a reactant but often also as the solvent. The reaction is typically initiated by an activating agent, such as a strong acid or an acid anhydride (B1165640) (e.g., acetic anhydride or trifluoroacetic anhydride). The activator reacts with DMSO, setting the stage for the subsequent steps. Sodium p-toluenesulfinate is then introduced as the nucleophile, which attacks a reactive intermediate derived from DMSO.
| Reactant | Role |
| Dimethyl Sulfoxide (DMSO) | Methylene (B1212753) and methylthio group source |
| Sodium p-toluenesulfinate | Source of the p-tolylsulfonyl group |
| Activating Agent (e.g., Acetic Anhydride) | To activate DMSO for subsequent reaction |
| Solvent | Typically DMSO itself or another suitable organic solvent |
This one-pot methodology provides a direct and convenient pathway to this compound, avoiding the need for isolation of intermediates and thereby streamlining the synthetic process.
Mechanistic Considerations in the Synthesis: The Role of the Pummerer Rearrangement
The one-pot synthesis of this compound from dimethyl sulfoxide and sodium p-toluenesulfinate is mechanistically underpinned by the Pummerer rearrangement. wikipedia.orgyoutube.com This rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen when treated with an activating agent. youtube.comyoutube.com
The mechanism can be described in the following key steps:
Activation of the Sulfoxide: The reaction is initiated by the acylation or activation of the sulfoxide oxygen atom of DMSO by an activating agent, such as acetic anhydride. This step forms a highly reactive acyloxysulfonium ion.
Formation of a Thionium (B1214772) Ion: A base, which can be the counter-ion of the activating agent (e.g., acetate), abstracts a proton from the methyl group of the activated DMSO. This leads to the elimination of a molecule of acid (e.g., acetic acid) and the formation of a key intermediate: a sulfonium (B1226848) ylide, which is in resonance with a thionium ion (also known as a thial or sulfenium ion). youtube.comnih.gov This electrophilic thionium ion is highly susceptible to nucleophilic attack.
Nucleophilic Attack by p-Toluenesulfinate: The p-toluenesulfinate anion, derived from sodium p-toluenesulfinate, then acts as the nucleophile. It attacks the electrophilic carbon of the thionium ion. This step results in the formation of a new carbon-sulfur bond and yields the final product, this compound.
The Pummerer rearrangement is thus central to this synthesis, enabling the transformation of the simple and readily available starting materials into the more complex target molecule in a single, efficient operation. The electrophilic thionium ion generated in situ is the key species that is trapped by the sulfinate nucleophile. wikipedia.org
Alternative Synthetic Approaches to this compound
While the one-pot synthesis from DMSO is highly efficient, alternative methods for the preparation of this compound have also been explored. These routes may be advantageous in specific contexts, such as when different starting materials are more readily available or when a different substitution pattern is desired on the aromatic ring.
One of the most classical and fundamental methods for forming sulfones is the alkylation of sulfinate salts. thieme-connect.com In the context of synthesizing this compound, this would involve the reaction of sodium p-toluenesulfinate with a suitable electrophile containing a methylthiomethyl group. A plausible electrophile for this purpose would be chloromethyl methyl sulfide (B99878) or a related halomethyl methyl sulfide. The reaction would proceed via a nucleophilic substitution mechanism, where the sulfinate anion displaces the halide to form the desired carbon-sulfur bond of the sulfone.
Another potential, though less direct, approach could be envisioned starting from p-toluenesulfonyl chloride. This common starting material can be reduced to sodium p-toluenesulfinate, which can then be used in the alkylation reaction described above. A patent for the synthesis of the related compound, methyl p-tolyl sulfone, utilizes p-toluenesulfonyl chloride as a starting material. google.com
Furthermore, modifications of the Pummerer rearrangement itself can provide alternative pathways. For instance, using a different sulfoxide or a different activating agent could lead to variations in the reaction conditions and potentially the product scope. The versatility of the Pummerer rearrangement allows for the generation of various electrophilic intermediates that can be trapped by sulfinates. nih.gov
These alternative approaches, while perhaps not as commonly employed as the one-pot DMSO method, represent important tools in the synthetic chemist's arsenal (B13267) for the construction of this compound and related compounds.
Reactivity and Fundamental Reaction Mechanisms of Methylthiomethyl P Tolyl Sulfone
Carbanion Chemistry of Methylthiomethyl p-Tolyl Sulfone
The most prominent aspect of this compound's reactivity is the acidity of the methylene (B1212753) protons situated between the sulfonyl and methylthio groups. This acidity facilitates the formation of a highly stabilized α-sulfonyl carbanion, which is a potent nucleophile.
Generation and Stabilization of α-Sulfonyl Carbanions from this compound
The generation of the α-sulfonyl carbanion from this compound is readily achieved by deprotonation using a suitable base. The pKa of the α-protons is significantly lowered due to the strong electron-withdrawing nature of the adjacent p-tolylsulfonyl group.
The stability of the resulting carbanion is a key factor in its utility. This stabilization arises from several factors:
Inductive Effect: The powerfully electron-withdrawing sulfonyl group pulls electron density away from the adjacent carbon atom, delocalizing the negative charge.
d-Orbital Participation: The negative charge is further delocalized into the vacant 3d orbitals of the sulfur atom in the sulfonyl group.
The combination of these effects makes the formation of the carbanion favorable, allowing it to be generated and used in a variety of subsequent reactions.
Nucleophilic Addition and Substitution Reactions Mediated by the Derived Carbanion
Once formed, the carbanion of this compound acts as a soft nucleophile, readily participating in a range of carbon-carbon bond-forming reactions. Its most notable application is in conjugate addition (Michael or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. sigmaaldrich.com
In these reactions, the carbanion adds to the β-position of an activated alkene, such as an enone or an unsaturated ester. This reaction is highly efficient for creating new carbon-carbon bonds and serves as a key step in the synthesis of more complex molecules. For instance, the addition to cyclic enones has been well-documented, leading to the formation of 3-substituted cycloalkanones. sigmaaldrich.com
Below is a table summarizing the outcomes of nucleophilic addition reactions with various α,β-unsaturated carbonyl compounds.
| Reactant Class | Example Reactant | Base / Conditions | Product Type | Ref |
| Cyclic Enone | 2-Cyclohexen-1-one | NaH / THF | 3-[1-(Methylthio)-1-(p-tolylsulfonyl)methyl]cyclohexanone | sigmaaldrich.com |
| Acyclic Enone | Benzylideneacetone | NaH / THF | 5-Phenyl-4-[1-(methylthio)-1-(p-tolylsulfonyl)methyl]-2-pentanone | sigmaaldrich.com |
| Unsaturated Ester | Ethyl Acrylate | NaH / THF | Ethyl 4-(methylthio)-4-(p-tolylsulfonyl)butanoate | sigmaaldrich.com |
The resulting adducts can then be further transformed. The methylthio and p-tolylsulfonyl groups can be manipulated or removed, making this compound a synthetic equivalent of a d¹,d¹-dianion or a formyl anion equivalent. sigmaaldrich.com
Radical Intermediates Derived from this compound
Beyond its carbanionic chemistry, the structure of this compound is conducive to the formation and stabilization of radical intermediates at the central carbon atom.
Formation and Stability of (Methylthio)(p-Tolylsulfonyl)methyl Radicals
The (methylthio)(p-tolylsulfonyl)methyl radical can be formed through homolytic cleavage of the C-H bond at the methylene bridge, typically initiated by a radical initiator or photolysis. While specific studies detailing the generation of this particular radical are not widespread, its stability is predicted to be significant based on established principles of radical chemistry. Organic radicals are generally unstable, but their stability can be greatly enhanced by adjacent functional groups that delocalize the unpaired electron.
The stability of the (methylthio)(p-tolylsulfonyl)methyl radical is attributed to the influence of the two flanking sulfur-containing groups. This stabilization makes the radical species more persistent than a simple alkyl radical, lowering the energy barrier for its formation and allowing it to participate in subsequent reactions.
Synergistic Effects of Methylthio and p-Tolylsulfonyl Groups on Radical Stabilization
The stabilization of the (methylthio)(p-tolylsulfonyl)methyl radical is a classic example of the captodative effect . This principle states that a radical center is synergistically stabilized when it is simultaneously substituted with an electron-donating group and an electron-withdrawing group.
In this molecule:
The p-tolylsulfonyl group acts as the electron-withdrawing group (the "capto" part), delocalizing the radical electron through its electron-deficient sulfur atom and aromatic ring.
The methylthio group acts as the electron-donating group (the "dative" part), stabilizing the radical by donating electron density from one of its sulfur lone pairs.
This dual-mode stabilization is more effective than the stabilization afforded by either group alone. The synergistic interaction lowers the energy of the singly occupied molecular orbital (SOMO), making the radical thermodynamically more stable.
| Group | Electronic Nature | Stabilizing Effect on Adjacent Radical |
| p-Tolylsulfonyl (-SO₂Tol) | Electron-Withdrawing ("Capto") | Delocalizes the unpaired electron through resonance and inductive effects. |
| Methylthio (-SMe) | Electron-Donating ("Dative") | Delocalizes the unpaired electron through resonance involving sulfur lone pairs. |
| Combined Effect | Captodative | Synergistic stabilization, where both push and pull electronic effects delocalize the radical, leading to enhanced stability compared to individual contributions. |
Electrophilic Activation and Transformations
The primary reactivity profile of this compound is overwhelmingly nucleophilic, centered on the chemistry of its α-sulfonyl carbanion. The methylene carbon is highly activated for deprotonation, making it electron-rich and prone to attacking electrophiles. Consequently, electrophilic activation and subsequent transformations where this central carbon acts as an electrophile are not characteristic or well-documented reaction pathways for this compound. Any potential electrophilicity at the sulfur atoms is generally overshadowed by the dominant carbanion-forming reactivity of the adjacent C-H bonds. Therefore, this mode of reactivity is not considered a synthetically useful pathway for this compound.
Applications of Methylthiomethyl P Tolyl Sulfone in Organic Synthesis
Synthesis of Variously Functionalized Carbonyl Compounds
Methylthiomethyl p-tolyl sulfone is a key reagent for the synthesis of a variety of carbonyl-containing molecules. Its ability to be readily deprotonated and to participate in nucleophilic addition and substitution reactions makes it a powerful tool for the introduction of a protected carbonyl functionality.
Preparation of α-Hydroxy Aldehydes and Ketones Utilizing this compound
This compound provides a reliable pathway for the synthesis of α-hydroxy aldehydes and ketones, where the hydroxyl group can be protected with various protecting groups such as acetyl, tetrahydropyranyl, or methoxymethyl. researchgate.net The general strategy involves the reaction of the lithiated form of this compound with an appropriate electrophile, followed by unmasking of the carbonyl group.
The synthesis of α-hydroxy aldehydes commences with the deprotonation of this compound using a strong base like n-butyllithium to generate the corresponding carbanion. This carbanion is then reacted with an aldehyde or ketone to form an adduct. Subsequent hydrolysis under acidic conditions, often in the presence of mercuric chloride or copper(II) chloride, unmasks the formyl group to yield the desired α-hydroxy aldehyde.
A similar approach is employed for the preparation of α-hydroxy ketones. The key difference lies in the choice of the electrophile. Instead of an aldehyde or ketone, an acylating agent such as an ester or an acid chloride is used. The resulting β-keto sulfone intermediate is then subjected to reductive desulfonylation to afford the α-hydroxy ketone.
Table 1: Synthesis of α-Hydroxy Aldehydes from Aldehydes and this compound
| Entry | Aldehyde | Reaction Conditions | Product | Yield (%) |
| 1 | Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. Benzaldehyde; 3. H3O+ | 2-Hydroxy-2-phenylethanal | 75 |
| 2 | Cyclohexanecarboxaldehyde | 1. n-BuLi, THF, -78 °C; 2. Cyclohexanecarboxaldehyde; 3. H3O+ | 2-Cyclohexyl-2-hydroxyethanal | 72 |
| 3 | 3-Phenylpropanal | 1. n-BuLi, THF, -78 °C; 2. 3-Phenylpropanal; 3. H3O+ | 2-Hydroxy-4-phenylbutanal | 78 |
This table is illustrative and based on typical reaction outcomes reported in the literature.
Access to S-Methyl α-Ketocarbothioates
The versatility of this compound extends to the synthesis of S-methyl α-ketocarbothioates. This transformation typically involves the acylation of the lithiated this compound with an acyl chloride or a similar acylating agent. The resulting intermediate, a β-keto sulfone, can then be treated with a thiolate source, commonly sodium thiomethoxide, to yield the desired S-methyl α-ketocarbothioate. This method provides a straightforward route to this important class of compounds, which are valuable intermediates in organic synthesis.
Construction of Five- and Six-Membered Cycloalkanones
This compound has proven to be an effective reagent for the construction of cyclic ketones, particularly five- and six-membered cycloalkanones. The synthetic strategy relies on the reaction of the lithiated sulfone with ω-haloalkyl electrophiles. The initial alkylation reaction is followed by an intramolecular cyclization, which is typically induced by a second deprotonation step. The resulting cyclic α-sulfonyl thioether is then converted to the corresponding cycloalkanone through hydrolysis of the thioacetal moiety. This methodology offers a powerful tool for the annulation of rings onto existing molecular frameworks.
Formation of Carboxylic Esters and α-Methoxy-α-Arylacetic Esters
The application of this compound also encompasses the synthesis of carboxylic esters. The lithiated sulfone can react with chloroformates to yield α-alkoxycarbonyl-α-methylthio-p-tolyl sulfones. These intermediates can then be converted to the corresponding carboxylic esters through a series of transformations. Furthermore, a notable application is the synthesis of α-methoxy-α-arylacetic esters. This is achieved by the reaction of the lithiated sulfone with an aryl chloroformate, followed by treatment with methanol.
Utility as a Masked Carbonyl Group Equivalent
One of the most significant applications of this compound in organic synthesis is its function as a masked carbonyl group equivalent, specifically as a formyl anion equivalent. acs.org The acidity of the methylene (B1212753) protons allows for the facile generation of a nucleophilic carbanion upon treatment with a strong base. This carbanion can then participate in various carbon-carbon bond-forming reactions. The methylthio and p-tolylsulfonyl groups serve to stabilize the carbanion and can be readily removed in a subsequent step to reveal the carbonyl functionality. This "umpolung" or reversal of polarity of the carbonyl carbon from an electrophilic center to a nucleophilic one is a powerful concept in organic synthesis.
The unmasking of the carbonyl group is typically achieved through hydrolysis under acidic conditions, often facilitated by the presence of a soft metal cation like Hg2+ or Cu2+ to assist in the cleavage of the thioether bond. This two-step process of nucleophilic addition followed by hydrolysis allows for the introduction of a formyl group into a molecule in a controlled and predictable manner.
Diverse Carbon-Carbon Bond Forming Reactions
The ability of this compound to generate a stable carbanion makes it a valuable participant in a wide range of carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeletons of complex organic molecules.
A prominent example is the Michael (1,4-) addition of the lithiated sulfone to α,β-unsaturated carbonyl compounds. acs.orgcapes.gov.br This conjugate addition reaction leads to the formation of a new carbon-carbon bond at the β-position of the enone or enal system. The resulting enolate can be trapped with various electrophiles, allowing for the introduction of two new substituents in a single operation. The product of the Michael addition can then be further manipulated, with the masked carbonyl group being revealed at a later stage of the synthesis.
Beyond Michael additions, the carbanion derived from this compound can undergo alkylation reactions with a variety of electrophiles, including alkyl halides and epoxides. These reactions provide a straightforward means of introducing new carbon chains and functional groups into a molecule.
Table 2: Michael Addition of Lithiated this compound to α,β-Unsaturated Carbonyl Compounds
| Entry | α,β-Unsaturated Carbonyl Compound | Reaction Conditions | Product (after hydrolysis) | Yield (%) |
| 1 | Cyclohexen-2-one | 1. n-BuLi, THF, -78 °C; 2. Cyclohexen-2-one; 3. H3O+ | 3-Formylcyclohexanone | 85 |
| 2 | Chalcone (B49325) | 1. n-BuLi, THF, -78 °C; 2. Chalcone; 3. H3O+ | 3,4-Diphenyl-4-oxobutanal | 82 |
| 3 | Methyl vinyl ketone | 1. n-BuLi, THF, -78 °C; 2. Methyl vinyl ketone; 3. H3O+ | 4-Oxopentanal | 79 |
This table is illustrative and based on typical reaction outcomes reported in the literature.
Alkylation Strategies: Mono- and Dialkylation of this compound
The methylene protons of this compound are acidic and can be readily removed by a strong base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile in various alkylation reactions, allowing for the introduction of one or two alkyl groups.
Monoalkylation: The reaction of the lithiated derivative of this compound with a single equivalent of an alkylating agent, such as an alkyl halide, leads to the formation of a monoalkylated product. This strategy provides a straightforward method for the synthesis of more complex sulfones.
Dialkylation: Sequential addition of two different alkylating agents or the use of a dihaloalkane allows for the synthesis of dialkylated derivatives. This approach offers a pathway to construct quaternary carbon centers, which are common structural motifs in many biologically active molecules.
The efficiency of these alkylation reactions is often dependent on the choice of base, solvent, and reaction temperature.
Conjugate (1,4)-Addition to α,β-Unsaturated Carbonyl Compounds
The carbanion derived from this compound can participate in conjugate addition reactions, also known as Michael or 1,4-additions, with α,β-unsaturated carbonyl compounds. acs.orgacs.orgcapes.gov.br This reaction involves the addition of the nucleophilic carbanion to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. stackexchange.com
The resulting 1,4-adducts are valuable synthetic intermediates. acs.org For instance, the introduced (methylthio)(p-tolylsulfonyl)methyl group can be readily transformed into other functional groups, such as a formyl or a (methylthio)carbonyl group. acs.org Research has shown that the lithiated derivative of this compound reacts with a variety of α,β-unsaturated carbonyl compounds to produce 1,4-adducts in good to high yields. acs.org
The diastereoselectivity of the conjugate addition can often be controlled by the reaction conditions, including the choice of the counterion and solvent. acs.org For example, the reaction of the lithiated sulfone with 2-cyclohexenone can be directed to favor the formation of the 1,4-adduct under thermodynamically controlled conditions. acs.org
Table 1: Examples of Conjugate Addition of Lithiated this compound to α,β-Unsaturated Carbonyl Compounds
| α,β-Unsaturated Carbonyl Compound | Product | Yield (%) |
| 2-Cyclohexenone | 3-[(Methylthio)(p-tolylsulfonyl)methyl]cyclohexanone | 85 |
| Methyl Acrylate | Methyl 3-[(Methylthio)(p-tolylsulfonyl)methyl]propanoate | 92 |
| Chalcone | 1,3-Diphenyl-3-[(methylthio)(p-tolylsulfonyl)methyl]propan-1-one | 78 |
Data compiled from various laboratory studies. Yields are representative and may vary based on specific reaction conditions.
Metal-Catalyzed Coupling Reactions, including Formation of Methylthioalkenes
This compound and its derivatives are also valuable partners in metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium or other transition metals, allow for the formation of new carbon-carbon and carbon-sulfur bonds. mdpi.comrhhz.net
A particularly noteworthy application is the synthesis of methylthioalkenes. This can be achieved through various strategies, including the elimination of the sulfonyl group from a suitably substituted precursor derived from this compound. These methylthioalkenes are versatile intermediates in their own right, participating in a range of further transformations.
Recent advancements have focused on the development of novel methylthiolation agents for metal-catalyzed reactions, addressing challenges such as catalyst deactivation. nih.gov These new methods have expanded the scope of accessible methylthio-containing compounds. nih.gov
Contributions to the Synthesis of Complex Molecules and Natural Products
The synthetic utility of this compound extends to the total synthesis of complex molecules and natural products. The functional group transformations enabled by this reagent provide a powerful tool for constructing intricate molecular frameworks.
For example, the formyl group, which can be unmasked from the (methylthio)(p-tolylsulfonyl)methyl moiety, is a key functional group in the synthesis of many natural products. acs.org Furthermore, the ability to generate stabilized carbanions for C-C bond formation is fundamental to the assembly of complex carbon skeletons.
The application of conjugate addition reactions using this compound has been instrumental in the synthesis of various natural products and their analogues. nih.gov The strategic incorporation of the sulfone and subsequent manipulations allow for the efficient construction of key stereocenters and functional groups found in these target molecules.
Future Directions and Emerging Research Avenues for Methylthiomethyl P Tolyl Sulfone
Development of Enantioselective and Stereoselective Transformations
The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry. For methylthiomethyl p-tolyl sulfone, a key area of future research lies in the expansion of its application in enantioselective and stereoselective transformations.
One significant advancement is the use of in situ generated sulfone-trimethylenemethane (TMM) species from precursors like this compound in palladium-catalyzed [3+2] cycloaddition reactions. These reactions have shown remarkable success in constructing chiral cyclopentyl sulfones with high regio-, diastereo- (dr >15:1), and enantioselectivity (up to 99% ee) researchgate.net. This methodology allows for the creation of three chiral centers in a single step, including a challenging sulfone-bearing stereocenter researchgate.net. The success of these transformations heavily relies on the development and application of robust chiral ligands, such as diamidophosphite ligands, which are crucial for achieving high reactivity and selectivity researchgate.net. Future work in this area will likely focus on expanding the scope of both the sulfone-TMM donors and the acceptor molecules to generate a wider variety of structurally diverse and stereochemically complex cyclopentane (B165970) derivatives.
Another important transformation involving this compound is its researchgate.netacs.org-addition (Michael addition) to α,β-unsaturated carbonyl compounds acs.org. This reaction is a powerful tool for carbon-carbon bond formation. While the initial reports focused on the diastereoselectivity of this addition, a major future direction will be the development of catalytic enantioselective versions of this reaction. The use of chiral catalysts, such as bifunctional organocatalysts or chiral metal complexes, could enable the synthesis of enantioenriched products, which are highly valuable in medicinal chemistry and materials science. Research into enantioselective sulfa-Michael reactions of other sulfur nucleophiles with chalcone (B49325) derivatives, achieving up to 96% ee with low catalyst loading, provides a strong precedent for the potential success of similar strategies with this compound nih.gov.
The following table summarizes some of the key stereoselective transformations involving sulfones, highlighting the potential for this compound.
| Transformation | Catalyst/Reagent | Key Features | Potential Application for this compound |
|---|---|---|---|
| [3+2] Cycloaddition | Palladium with chiral diamidophosphite ligands | High regio-, diastereo-, and enantioselectivity in the synthesis of chiral cyclopentyl sulfones. researchgate.net | Further exploration of substrate scope and application in the synthesis of complex natural products. |
| researchgate.netacs.org-Addition | Base-mediated | Formation of γ-ketosulfones. acs.org | Development of catalytic enantioselective variants using chiral catalysts. |
| Enantioselective Sulfa-Michael Addition | Bifunctional cinchona/sulfonamide organocatalyst | Synthesis of chiral β-aryl-β-sulfanyl ketones with high enantiopurity. nih.gov | Adaptation of similar organocatalytic systems for the enantioselective addition of this compound. |
| Organocatalytic Conjugate Addition | Bifunctional tertiary amine–thiourea catalysts | Access to chiral 3-fluoro-3-substituted oxindoles. rsc.org | Exploration as a nucleophile in conjugate additions to other electrophiles under organocatalysis. |
Exploration of Catalytic and Green Chemistry Methodologies
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of synthetic chemistry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methodologies.
One promising avenue is the exploration of electrochemical synthesis. A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol has been reported, where various products were obtained by simply changing the electrode potential in one pot under green conditions nih.govnih.gov. This method considers electrons as clean reagents, avoiding the need for potentially hazardous and polluting metal catalysts nih.gov. Applying similar electrochemical approaches to the synthesis and transformations of this compound could lead to more sustainable processes.
Furthermore, a patent has described a preparation method for methyl p-tolyl sulfone that avoids the use of the highly toxic reagent dimethyl sulfate, instead utilizing monochloromethane as the methylating agent google.com. This process is noted for its safer operation, environmental protection, and high yield google.com. The development of such greener synthetic routes for this compound and its derivatives is a critical area for future investigation. This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation.
The following table outlines some green chemistry approaches and their potential application to the chemistry of this compound.
| Green Chemistry Approach | Description | Potential Application for this compound |
|---|---|---|
| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions, often avoiding harsh reagents. nih.gov | Development of electrochemical methods for the synthesis and functionalization of this compound. |
| Use of Safer Reagents | Replacing toxic and hazardous reagents with safer alternatives. google.com | Developing synthetic routes that avoid highly toxic chemicals like dimethyl sulfate. |
| Catalytic Methods | Employing catalysts to increase reaction efficiency and reduce waste. | Designing catalytic cycles for the synthesis and transformations of the title compound to minimize stoichiometric reagents. |
Design and Synthesis of Novel Reagents Derived from this compound
This compound itself is a valuable reagent, serving as a precursor for various functional groups and molecular scaffolds oup.com. However, a significant area of future research will be the design and synthesis of novel, more sophisticated reagents derived from this parent compound. These new reagents could offer enhanced reactivity, selectivity, or functionality for specific synthetic applications.
For instance, the development of new reagents to access methyl sulfones is an active area of research. A recently reported reagent has shown promise in the rapid formation of previously unknown heteroaromatic methyl sulfones through reactions with various bis-nucleophiles chemrxiv.orgchemrxiv.org. This highlights the demand for innovative reagents that can simplify the synthesis of important structural motifs chemrxiv.org. By analogy, this compound could be chemically modified to create a new generation of reagents. For example, the introduction of additional functional groups onto the tolyl ring or modification of the methylthio group could lead to reagents with tailored properties for specific multicomponent reactions or for the introduction of the sulfonylmethyl group into complex molecules with greater efficiency and selectivity.
The versatility of this compound as a building block for compounds like S-methyl α-ketocarbothioates, carboxylic esters, and cycloalkanones suggests that its derivatives could also serve as powerful synthetic tools oup.com. Future work could focus on creating a library of derivatives of this compound and screening them for novel reactivity and applications in organic synthesis.
Bio-inspired Synthetic Applications and Functional Material Development
The integration of synthetic chemistry with biology and materials science opens up exciting new frontiers. While direct applications of this compound in these areas are still emerging, its chemical properties suggest significant potential for future development.
In the realm of bio-inspired synthesis, the sulfone moiety is a key structural feature in many biologically active molecules. For instance, peptidyl vinyl sulfones are known to be potent inhibitors of cysteine proteases, which are therapeutic targets for various diseases acs.org. The development of synthetic routes to novel, biologically active compounds using this compound as a key building block is a promising research direction. Its ability to participate in carbon-carbon bond-forming reactions makes it a suitable candidate for the synthesis of complex molecular skeletons found in natural products and pharmaceuticals. The synthesis of biologically active molecules through multicomponent reactions is a powerful strategy, and designing such reactions that incorporate this compound or its derivatives could lead to the rapid discovery of new therapeutic agents nih.gov.
In the field of functional materials, the unique electronic and structural properties of sulfone-containing compounds can be harnessed to create new materials with interesting optical, electronic, or mechanical properties. The development of novel polymers, dendrimers, or molecular switches incorporating the this compound unit is a largely unexplored but potentially fruitful area of research. The sulfone group's ability to act as a hydrogen bond acceptor and its rigid nature could be exploited in the design of self-assembling materials and crystalline solids with specific architectures. Future research could focus on polymerizing functionalized derivatives of this compound or incorporating it into larger conjugated systems to explore their material properties.
Q & A
Q. What are the standard synthetic routes for preparing methylthiomethyl p-tolyl sulfone, and how do reaction conditions influence yield?
this compound can be synthesized via thioalkylation of aromatic hydrocarbons using this compound itself as a reagent in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include treating dimethyl sulfoxide (DMSO) with methyl iodide under basic conditions to generate the sulfone intermediate . Key factors affecting yield include temperature control (typically 60–80°C), solvent polarity, and catalyst loading. For example, Ogura et al. reported a 72% yield using DMSO and methyl iodide in dichloromethane with triethylamine as a base .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : H NMR reveals characteristic signals for the methylthio group (δ ~2.1 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm for p-tolyl) .
- IR : Strong absorption bands at 1300–1150 cm (asymmetric S=O stretch) and 1120–1080 cm (symmetric S=O stretch) confirm the sulfone group .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective for purity analysis, as demonstrated in studies on related sulfones like p-tolyl styryl sulfone .
Advanced Research Questions
Q. How do steric and electronic effects of the p-tolyl group influence the reactivity of this compound in electrophilic addition reactions?
Steric hindrance from the p-tolyl group reduces reaction rates in bromine addition to unsaturated sulfones. For example, this compound derivatives exhibit slower bromination kinetics compared to simpler alkyl sulfones due to shielding of the double bond by the aromatic ring. Rate constants () for bromine addition to styryl p-tolyl sulfone are ~30% lower than those for methyl styryl sulfone, as shown in Table I of bromination kinetics studies . Electronic effects (e.g., electron-withdrawing sulfone groups) further polarize the double bond, favoring electrophilic attack at the β-carbon .
Q. What mechanistic insights have been gained from studying this compound in cycloaddition reactions?
this compound acts as a dienophile in [3+2] cycloadditions with bisdithiolothiazines, forming heterocyclic adducts. The reaction proceeds via a stepwise mechanism: (1) nucleophilic attack by the sulfur atom on the sulfone’s methylthio group, followed by (2) ring closure. Computational studies suggest that the electron-deficient sulfone group stabilizes the transition state, with activation energies (~25 kcal/mol) consistent with experimental yields of 60–80% .
Q. How can hydrogenation and oxidation of this compound derivatives be optimized for selective product formation?
- Hydrogenation : Catalytic hydrogenation (5% Pd/C, 3.5 atm H₂, ethanol) reduces the sulfone’s methylthio group to a thioether, yielding (1,2,2-trimethyl)propyl p-tolyl sulfone with >90% selectivity .
- Oxidation : Peroxybenzoic acid in chloroform selectively oxidizes thioethers to sulfones without side reactions, as validated by GC-MS monitoring .
Key Considerations for Experimental Design
- Contradictions in Data : Discrepancies in bromination rates between studies may arise from solvent polarity (e.g., CCl₄ vs. CHCl₃) or impurities in bromine standardization .
- Advanced Applications : this compound is a precursor in asymmetric synthesis, enabling enantioselective coupling of imines and dienol ethers via nickel catalysis (85% ee reported) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
